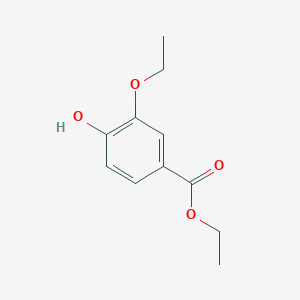

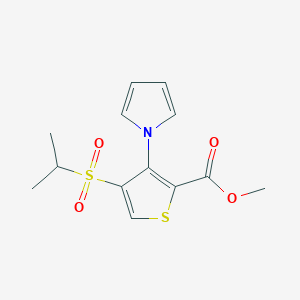

Ethyl 3-ethoxy-4-hydroxybenzoate

Overview

Description

Ethyl 3-ethoxy-4-hydroxybenzoate is a derivative of Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent . It has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .

Synthesis Analysis

The synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate involves the esterification of 4-hydroxybenzoic acid with the corresponding alcohol . This process takes place under thermodynamic control . The Mitsunobu reaction is also involved in the synthesis of chiral derivatives .Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxybenzoate is C9H10O3 . The molecular weight is 166.1739 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of Ethyl 3-ethoxy-4-hydroxybenzoate involve combustion calorimetry, transpiration, static method, and DSC . The vaporisation enthalpies of alkyl 4-hydroxybenzoates were tested for consistency and analysed for structure–property relationships .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-ethoxy-4-hydroxybenzoate include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy, viscosity, and thermal conductivity .Scientific Research Applications

Synthesis of Medicinal Compounds : It serves as a key intermediate in the synthesis of repaglinide, an oral hypoglycemic agent, offering a more efficient and cost-effective method for its production (Salman et al., 2002).

Natural Compound Isolation : This compound has been isolated from the aerial parts of Stocksia brahuica, highlighting its occurrence in natural sources and potential for use in natural product chemistry (Ali et al., 1998).

Organic Synthesis : It is involved in the regioselective synthesis of complex organic molecules like 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, indicating its utility in organic synthesis and chemical research (Reddy & Nagaraj, 2008).

Industrial Applications : Its synthesis using nanosolid superacid catalysts shows potential for industrial-scale production and application in various fields (Wan-ren, 2008).

Metabolism and Dietary Studies : It has been identified in urinary organic acid profiling, indicating its role in metabolism and dietary studies (Mamer et al., 1985).

Thermodynamic Studies : The study of its enthalpies of formation contributes to understanding its thermodynamic properties and potential applications in energy-related fields (Ledo et al., 2018).

Biological Effects : Its derivatives, such as parabens, have been studied for their effects on adipocyte differentiation, indicating its relevance in medical and biological research (Hu et al., 2013).

Material Science : It has been used in the growth and characterization of single crystals, showcasing its importance in materials science and engineering (Solanki et al., 2017).

Cosmetic and Pharmaceutical Industry : Its role as an antiseptic and sunscreen agent in cosmetic products underscores its significance in the cosmetic and pharmaceutical industries (Li et al., 2000).

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-hydroxybenzoate involves a free radical reaction . NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .

Safety and Hazards

Ethyl 3-ethoxy-4-hydroxybenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of Ethyl 3-ethoxy-4-hydroxybenzoate research could involve further exploration of its thermodynamic properties . The data sets for each thermodynamic property could be evaluated and recommended for thermochemical calculations . This could help in the development of more accurate models to predict the behaviour of Ethyl 3-ethoxy-4-hydroxybenzoate in various applications .

properties

IUPAC Name |

ethyl 3-ethoxy-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKYWZZGQXLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-ethoxy-4-hydroxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)

![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)